![molecular formula C16H11IN4 B12623044 [125I]6-iodo-2-[4-(1H-pyrazol-3-yl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B12623044.png)
[125I]6-iodo-2-[4-(1H-pyrazol-3-yl)phenyl]imidazo[1,2-a]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[125I]6-iodo-2-[4-(1H-pyrazol-3-yl)phenyl]imidazo[1,2-a]pyridine is a radiolabeled compound used in various scientific research applications. The compound is characterized by the presence of an iodine-125 isotope, which is a radioactive form of iodine. This radiolabeling allows for the tracking and imaging of the compound in biological systems, making it a valuable tool in medical and biological research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [125I]6-iodo-2-[4-(1H-pyrazol-3-yl)phenyl]imidazo[1,2-a]pyridine typically involves the iodination of a precursor compound. The precursor is often a 2-[4-(1H-pyrazol-3-yl)phenyl]imidazo[1,2-a]pyridine, which undergoes electrophilic substitution with iodine-125. The reaction conditions usually require a solvent such as acetonitrile or dimethylformamide (DMF) and a catalyst like copper sulfate. The reaction is carried out under controlled temperature and pH to ensure the selective incorporation of iodine-125.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesis modules to handle the radioactive iodine safely. The production facilities are equipped with specialized containment systems to prevent radiation exposure. Quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the purity and specific activity of the final product.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the imidazo[1,2-a]pyridine ring, resulting in the formation of reduced analogs.
Substitution: The iodine atom in the compound can be substituted with other halogens or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or thiolates are employed for substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can have different biological activities and properties, making them useful for diverse research applications.
科学研究应用
Chemistry
In chemistry, [125I]6-iodo-2-[4-(1H-pyrazol-3-yl)phenyl]imidazo[1,2-a]pyridine is used as a radiolabeled tracer to study reaction mechanisms and kinetics. Its radioactive nature allows for the precise tracking of the compound in complex chemical reactions.
Biology
In biological research, the compound is used for imaging and tracking biological processes. It can be incorporated into biomolecules, allowing researchers to visualize the distribution and dynamics of these molecules in living organisms.
Medicine
In medical research, the compound is used in diagnostic imaging techniques such as single-photon emission computed tomography (SPECT). It helps in the visualization of tumors, blood flow, and other physiological processes.
Industry
In the industrial sector, the compound is used in the development of radiopharmaceuticals. It serves as a precursor for the synthesis of various diagnostic and therapeutic agents.
作用机制
The mechanism of action of [125I]6-iodo-2-[4-(1H-pyrazol-3-yl)phenyl]imidazo[1,2-a]pyridine involves its interaction with specific molecular targets in biological systems. The iodine-125 isotope emits gamma radiation, which can be detected using imaging equipment. The compound binds to target molecules, allowing for the visualization of their distribution and dynamics. The molecular pathways involved include receptor-ligand interactions and enzyme-substrate binding.
相似化合物的比较
Similar Compounds
[131I]6-iodo-2-[4-(1H-pyrazol-3-yl)phenyl]imidazo[1,2-a]pyridine: Similar to the compound but uses iodine-131 instead of iodine-125.
[18F]6-fluoro-2-[4-(1H-pyrazol-3-yl)phenyl]imidazo[1,2-a]pyridine: Uses fluorine-18 as the radiolabel, offering different imaging properties.
Uniqueness
The uniqueness of [125I]6-iodo-2-[4-(1H-pyrazol-3-yl)phenyl]imidazo[1,2-a]pyridine lies in its use of iodine-125, which has a relatively long half-life and emits low-energy gamma radiation. This makes it suitable for prolonged imaging studies with minimal radiation exposure to the subject.
属性
分子式 |
C16H11IN4 |
|---|---|
分子量 |
384.19 g/mol |
IUPAC 名称 |
6-(125I)iodanyl-2-[4-(1H-pyrazol-5-yl)phenyl]imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C16H11IN4/c17-13-5-6-16-19-15(10-21(16)9-13)12-3-1-11(2-4-12)14-7-8-18-20-14/h1-10H,(H,18,20)/i17-2 |
InChI 键 |
OLFQWTDIJLVADS-QZIRHQCUSA-N |
手性 SMILES |
C1=CC(=CC=C1C2=CC=NN2)C3=CN4C=C(C=CC4=N3)[125I] |
规范 SMILES |
C1=CC(=CC=C1C2=CC=NN2)C3=CN4C=C(C=CC4=N3)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(10R,11S,15R,16S)-13-(4-acetylphenyl)-16-(3-nitrobenzoyl)-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-12,14-dione](/img/structure/B12622974.png)
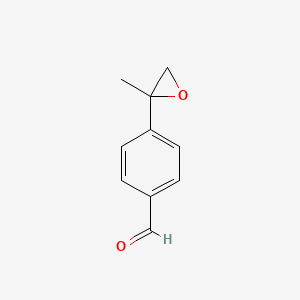

![2,5-Bis[2-(4-iodophenyl)ethenyl]thiophene](/img/structure/B12622988.png)
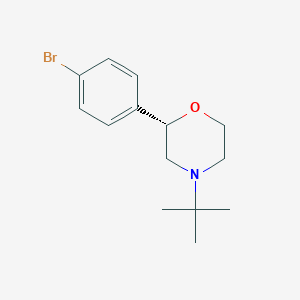
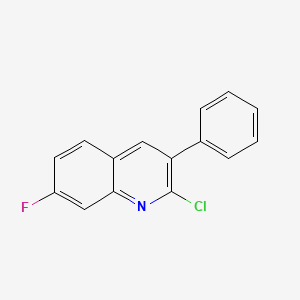
![4-Quinolinamine,7-chloro-N-[(3-chlorophenyl)[4-(1-pyrrolidinylmethyl)phenyl]methyl]-](/img/structure/B12622996.png)
![4-[2-(4-Bromo-2-methylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12622998.png)
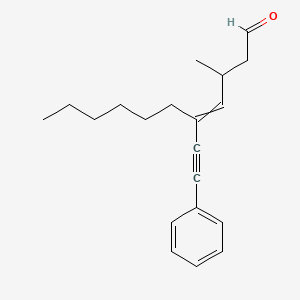
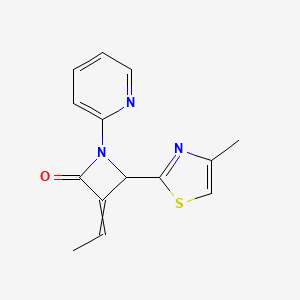
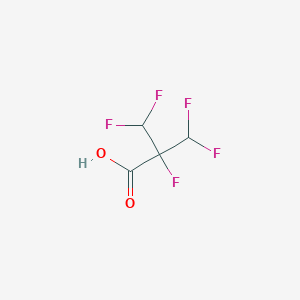


![{3,5-Bis[2-(dimethylamino)ethoxy]phenyl}methanol](/img/structure/B12623050.png)
